molecular formula C17H18ClN3 B11834770 N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine

N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine

Cat. No.: B11834770
M. Wt: 299.8 g/mol
InChI Key: TWNBHABRJGLRSK-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-A]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the imidazo[1,2-A]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-A]pyridines.

Scientific Research Applications

N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It has been used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Tert-butyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridin-3-amine
  • N-(Tert-butyl)-2-(4-fluorophenyl)imidazo[1,2-A]pyridin-3-amine
  • N-(Tert-butyl)-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine

Uniqueness

N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and modify its pharmacokinetic properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

N-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H18ClN3/c1-17(2,3)20-16-15(12-7-9-13(18)10-8-12)19-14-6-4-5-11-21(14)16/h4-11,20H,1-3H3

InChI Key

TWNBHABRJGLRSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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